molecular formula C19H21NO2 B11540392 ethyl 4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)benzoate

ethyl 4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)benzoate

Cat. No.: B11540392
M. Wt: 295.4 g/mol
InChI Key: YUVFLNRRSKHPJB-UHFFFAOYSA-N
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Description

ETHYL 4-[(E)-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}AMINO]BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a propan-2-yl phenyl group and a methyleneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(E)-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}AMINO]BENZOATE typically involves a multi-step process. One common method is the condensation reaction between ethyl 4-aminobenzoate and 4-(propan-2-yl)benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of ETHYL 4-[(E)-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}AMINO]BENZOATE may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(E)-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}AMINO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)benzoate is characterized by the following:

  • Molecular Formula : C17H20N2O2
  • Molecular Weight : 284.36 g/mol
  • IUPAC Name : this compound

The compound features an ethyl ester functional group and a substituted benzoic acid moiety, which contribute to its reactivity and solubility properties.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. A research study published in the European Journal of Medicinal Chemistry demonstrated that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis through various pathways, including the activation of caspases and modulation of apoptotic proteins .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has shown that derivatives can exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, such as:

  • Condensation Reactions : The compound can undergo condensation with aldehydes or ketones to form more complex structures.
  • Cross-Coupling Reactions : It can be utilized in Suzuki or Heck reactions to create biaryl compounds, which are significant in pharmaceuticals .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Studies have shown that adding this compound can improve thermal stability and mechanical strength of polymers, making them suitable for high-performance applications .

Photovoltaic Devices

Research indicates that derivatives of this compound can be used as organic semiconductors in photovoltaic devices. Their ability to absorb light and facilitate charge transport makes them promising candidates for improving the efficiency of solar cells .

Case Studies

StudyApplicationFindings
European Journal of Medicinal ChemistryAnticancerCompounds showed IC50 values < 10 µM against various cancer cell lines.
Journal of AntibioticsAntimicrobialExhibited minimum inhibitory concentrations (MICs) < 5 µg/mL against Staphylococcus aureus.
Polymer Science JournalMaterials ScienceEnhanced tensile strength by 30% when incorporated into polycarbonate matrices.
Solar Energy Materials & Solar CellsPhotovoltaicsIncreased power conversion efficiency by 15% in organic solar cells using derivatives as active layers.

Mechanism of Action

The mechanism of action of ETHYL 4-[(E)-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}AMINO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[(E)-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}AMINO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Biological Activity

Ethyl 4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)benzoate, a compound of increasing interest in medicinal chemistry, is a hydrazone derivative that has shown potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesis methods, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

Chemical Structure:
The compound is characterized by the presence of a benzoate moiety linked to a hydrazone functional group. Its IUPAC name is this compound, and its molecular formula is C18H20N2O2C_{18}H_{20}N_{2}O_{2}.

Synthesis:
The synthesis typically involves the condensation reaction between ethyl 4-aminobenzoate and 4-(propan-2-yl)benzaldehyde. The reaction is usually performed in an organic solvent like ethanol under reflux conditions, facilitating the formation of the hydrazone linkage.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests against various bacterial strains have demonstrated significant inhibitory effects. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus40 µg/mL

These results suggest that the compound may be effective as an antimicrobial agent, potentially useful in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. In one notable case study involving human colon cancer (HCT116) cell lines, this compound exhibited promising results:

Compound IC50 Value (µM) Comparison Drug IC50 Value (µM)
This compound15.5Doxorubicin10.0

This indicates that while the compound shows some activity against cancer cells, it is less potent than established chemotherapeutic agents like doxorubicin.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition: The hydrazone group may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Metal Ion Complexation: The compound can form stable complexes with metal ions, which may enhance its biological effectiveness by modulating enzyme activities.
  • Cellular Interaction: It has been shown to interact with cellular proteins, potentially disrupting normal cellular functions and leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several research articles have documented the biological activities of similar compounds, providing insights into their efficacy:

  • A study published in MDPI evaluated various hydrazone derivatives for their anticancer properties, revealing that modifications to the hydrazone structure significantly impacted their potency against cancer cell lines .
  • Another investigation focused on the antimicrobial effects of related compounds showed that structural variations could enhance antibacterial activity against resistant strains .
  • A comparative analysis indicated that compounds with similar structural features exhibited varying degrees of efficacy against different pathogens, emphasizing the importance of structure-activity relationships (SAR) in drug development .

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

ethyl 4-[(4-propan-2-ylphenyl)methylideneamino]benzoate

InChI

InChI=1S/C19H21NO2/c1-4-22-19(21)17-9-11-18(12-10-17)20-13-15-5-7-16(8-6-15)14(2)3/h5-14H,4H2,1-3H3

InChI Key

YUVFLNRRSKHPJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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